Nitrophenylhydrazine

HPLC Derivatization Malonaldehyde Detection Analytical Chemistry

4-Nitrophenylhydrazine (4-NPH) is the superior derivatization reagent for carbonyl compounds, delivering significantly higher HPLC peak response vs. DNPH under mild, weakly acidic conditions—critical for preserving labile analytes during malonaldehyde quantification. Its para-nitro substitution enables phosphorescence/fluorescence dual-mode detection, allowing selective quantification of aliphatic vs. aromatic carbonyls without prior chromatographic separation. As the uniquely required precursor for glyoxal bis(4-nitrophenylhydrazone) and a versatile building block for pyrazole/indole heterocycles, 4-NPH enables microwave-assisted protocols that reduce synthesis time from days to minutes. Choose 4-NPH for reproducible, high-sensitivity analytical methods and efficient medicinal chemistry workflows.

Molecular Formula C6H7N3O2
Molecular Weight 153.13868
CAS No. 100-16-6
Cat. No. B1144169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrophenylhydrazine
CAS100-16-6
SynonymsNitrophenylhydrazine
Molecular FormulaC6H7N3O2
Molecular Weight153.13868
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenylhydrazine (CAS 100-16-6): A Para-Substituted Arylhydrazine for Carbonyl Analysis and Heterocycle Synthesis


4-Nitrophenylhydrazine (4-NPH), also known as p-nitrophenylhydrazine, is a para-nitro-substituted arylhydrazine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It is an orange-red crystalline solid with a melting point of 156-158 °C (with decomposition) . Its solubility profile includes slight solubility in cold water but ready dissolution in hot water, hot benzene, ethanol, ether, chloroform, and ethyl acetate . As a member of the phenylhydrazine class, it serves as a versatile reagent for carbonyl compounds (aldehydes and ketones), forming stable, crystalline 4-nitrophenylhydrazones with sharp melting points [1]. Beyond analytical applications, 4-NPH is a key building block in organic synthesis, particularly for constructing pyrazole and indole heterocycles [2].

Why In-Class Arylhydrazines Cannot Replace 4-Nitrophenylhydrazine: The Critical Role of Nitro Substitution Position


Although multiple arylhydrazines—including phenylhydrazine (PH), 2-nitrophenylhydrazine (2-NPH), 2,4-dinitrophenylhydrazine (DNPH), and 3-nitrophenylhydrazine (3-NPH)—are commercially available and share a common hydrazine functional group, simple substitution among them in analytical or synthetic protocols is scientifically invalid. The position and number of nitro groups on the phenyl ring fundamentally alter the electron density distribution, which directly governs the compound's reactivity, the stability of its derivatives, and its physical and spectroscopic properties [1]. These differences manifest in measurable and consequential ways, such as the need for drastically different reaction conditions (e.g., strongly acidic vs. mildly acidic media) and significant variations in detection sensitivity and chromatographic behavior [2]. Therefore, selecting a specific reagent like 4-nitrophenylhydrazine is not a matter of interchangeable preference but a critical, evidence-based decision for method optimization and result reproducibility. The following sections provide a rigorous, quantitative comparison against key analogs to guide informed scientific procurement.

Quantitative Performance Differentiation of 4-Nitrophenylhydrazine vs. Key Analogs


Superior HPLC Derivatization Sensitivity for Malonaldehyde Analysis Under Mild Conditions

In a head-to-head HPLC comparison for the analysis of malonaldehyde (MA), p-nitrophenylhydrazine (NPH) provided the highest chromatographic peak among three tested phenylhydrazines: 2,4-dinitrophenylhydrazine (DNPH), NPH, and phenylhydrazine (PhH) [1]. While DNPH required a strongly acidic reaction medium, both NPH and PhH reacted effectively with MA in a weakly acidic environment. Critically, under these milder conditions, the derivative formed with NPH produced the highest detector response, indicating superior sensitivity for trace-level quantification [1].

HPLC Derivatization Malonaldehyde Detection Analytical Chemistry Phenylhydrazine Comparison

Lower Exothermal Decomposition Peak Temperature vs. 2-Nitrophenylhydrazine Indicating Distinct Thermal Hazard Profile

The thermal decomposition behavior of the positional isomers 2-nitrophenylhydrazine (2-NPH) and 4-nitrophenylhydrazine (4-NPH) was directly compared using Differential Scanning Calorimetry (DSC). The exothermal decomposition peak maximum for 4-NPH occurred at a lower temperature (182 °C) compared to that of 2-NPH (195 °C) under identical experimental conditions [1].

Thermal Stability Differential Scanning Calorimetry Process Safety Nitrophenylhydrazine Isomers

Defined Protonation Site vs. 4-Methoxyphenylhydrazine Enabling Predictable Reactivity

The preferred site of protonation, which dictates reactivity in acidic media, was determined for a series of arylhydrazines using ¹⁴N, ¹⁵N, and ¹³C NMR relaxation and quantum chemical calculations. The study found that 4-nitrophenylhydrazine is protonated exclusively at the primary amine nitrogen (-NH₂) [1]. In contrast, 4-methoxyphenylhydrazine undergoes protonation at both the primary and secondary amine nitrogens [1].

Protonation Site Reactivity Mechanism NMR Spectroscopy Arylhydrazines

Distinct Reaction Pathway with Formaldehyde Enabling Unique Heterocyclic Product Formation vs. Phenylhydrazine

A direct comparative study of the reaction products of 4-nitrophenylhydrazine and phenylhydrazine with formaldehyde revealed fundamentally different reaction pathways [1]. While formaldehyde phenylhydrazone forms a stable dimer, 1,4-diphenylhexahydro-s-tetrazine, the analogous formaldehyde 4-nitrophenylhydrazone does not [1]. Instead, upon heating to 180 °C, it undergoes oxidative coupling to yield glyoxal bis(4-nitrophenylhydrazone) [1].

Synthetic Chemistry Formaldehyde Reaction Heterocycle Synthesis Phenylhydrazine Comparison

Characteristic Acid-Mediated Decolorization Providing a Unique Colorimetric Differentiator from 2,4-Dinitrophenylhydrazine

A class-level characteristic allows for the qualitative differentiation of nitrophenylhydrazine derivatives based on their response to pH changes [1]. Specifically, the p-nitrophenylhydrazine derivative is decolorized in acidic environments [1]. In contrast, the corresponding 2,4-dinitrophenylhydrazine derivative exhibits a color change to brown under alkaline conditions [1]. Furthermore, upon the addition of alkali, the p-nitrophenylhydrazine product yields a violet color, whereas the 2,4-dinitrophenylhydrazine derivative yields a blue color [2].

Colorimetric Assay Indicator Action Qualitative Analysis Nitrophenylhydrazine Differentiation

Strong Phosphorescence of Aliphatic Derivatives vs. Fluorescence of Aromatic Derivatives Offering Tunable Photophysical Detection Modes

A systematic study of the photophysical properties of various 4-nitrophenylhydrazones revealed a class-level, structure-dependent behavior with direct implications for analytical detection strategy [1]. The study found that most aliphatic aldehyde and ketone 4-nitrophenylhydrazones are non-fluorescent but exhibit strong phosphorescence [1]. Conversely, many of the corresponding aromatic aldehyde and ketone 4-nitrophenylhydrazones are non-phosphorescent but strongly fluorescent, particularly in solvents of low dielectric constant [1].

Phosphorescence Fluorescence Spectroscopy Carbonyl Derivative Analysis

Optimized Application Scenarios for 4-Nitrophenylhydrazine Based on Empirical Differentiation


Sensitive HPLC Quantification of Malonaldehyde in Oxidative Stress Assays

Given its superior HPLC peak height response under mild, weakly acidic conditions compared to both DNPH and PhH [1], 4-NPH is the optimal derivatization reagent for quantifying trace levels of malonaldehyde, a key biomarker of lipid peroxidation. This application is particularly critical in food science (monitoring rancidity), clinical chemistry (assessing oxidative stress), and toxicology, where sensitivity and minimized sample degradation are paramount.

Rapid Synthesis of 4-(Pyrazol-1-yl)carboxanilide Libraries via Microwave or Flow Chemistry

In a study on synthesizing inhibitors of canonical transient receptor potential channels, 4-NPH was used as a key building block in a condensation with 1,3-dicarbonyls. The use of 4-NPH in a microwave-assisted or continuous flow protocol, as opposed to conventional heating, resulted in a dramatic reduction in overall processing time from approximately two days to just a few minutes, with significantly improved product yields [1]. This highlights 4-NPH's compatibility with modern, high-throughput synthetic techniques for medicinal chemistry applications.

Differential Photophysical Detection of Aliphatic vs. Aromatic Carbonyls in Environmental Samples

The distinct photophysical properties of 4-NPH derivatives—where aliphatic derivatives are strongly phosphorescent and aromatic derivatives are strongly fluorescent [1]—enable the development of a dual-mode analytical method. For example, an air or water sample containing a mixture of unknown carbonyl pollutants could be derivatized with 4-NPH and then analyzed by both phosphorimetry and fluorimetry to selectively quantify aliphatic and aromatic carbonyl fractions without prior separation, based on their differential emissions.

Synthetic Preparation of Glyoxal Bis(4-nitrophenylhydrazone) via Oxidative Coupling

For researchers requiring the specific compound glyoxal bis(4-nitrophenylhydrazone), 4-NPH is the uniquely required reagent. A study comparing the reactions of phenylhydrazine and 4-NPH with formaldehyde showed that only the 4-nitrophenyl derivative undergoes oxidative coupling upon heating to 180 °C to yield the target bis-hydrazone [1]. Attempting this synthesis with phenylhydrazine would fail, as it instead forms a stable tetrazine dimer [1]. This specificity is crucial for laboratories targeting this particular compound for further applications.

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